molecular formula C8H8BrClOS B14763869 (6-Bromo-2-chloro-3-methoxyphenyl)(methyl)sulfane

(6-Bromo-2-chloro-3-methoxyphenyl)(methyl)sulfane

Cat. No.: B14763869
M. Wt: 267.57 g/mol
InChI Key: QHAQGQIUUXIKEH-UHFFFAOYSA-N
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Description

(6-Bromo-2-chloro-3-methoxyphenyl)(methyl)sulfane is an organic compound with the molecular formula C8H8BrClOS. This compound is characterized by the presence of bromine, chlorine, and methoxy groups attached to a phenyl ring, along with a methylsulfane group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Bromo-2-chloro-3-methoxyphenyl)(methyl)sulfane typically involves the introduction of bromine, chlorine, and methoxy groups onto a phenyl ring, followed by the addition of a methylsulfane group. The specific synthetic routes and reaction conditions can vary, but common methods include:

    Halogenation: Introduction of bromine and chlorine atoms to the phenyl ring using halogenating agents such as bromine and chlorine gas.

    Methoxylation: Introduction of the methoxy group using methanol and a suitable catalyst.

    Thioether Formation: Addition of the methylsulfane group using methylthiol and a base.

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(6-Bromo-2-chloro-3-methoxyphenyl)(methyl)sulfane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, sulfides.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(6-Bromo-2-chloro-3-methoxyphenyl)(methyl)sulfane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (6-Bromo-2-chloro-3-methoxyphenyl)(methyl)sulfane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    (6-Bromo-2-chloro-3-methoxyphenyl)boronic acid: Similar structure with a boronic acid group instead of a methylsulfane group.

    (6-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane: Similar structure with a fluorine atom instead of chlorine.

    (3-Bromo-2-chloro-6-fluorophenyl)(methyl)sulfane: Similar structure with different positions of halogen atoms.

Uniqueness

(6-Bromo-2-chloro-3-methoxyphenyl)(methyl)sulfane is unique due to its specific combination of bromine, chlorine, methoxy, and methylsulfane groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H8BrClOS

Molecular Weight

267.57 g/mol

IUPAC Name

1-bromo-3-chloro-4-methoxy-2-methylsulfanylbenzene

InChI

InChI=1S/C8H8BrClOS/c1-11-6-4-3-5(9)8(12-2)7(6)10/h3-4H,1-2H3

InChI Key

QHAQGQIUUXIKEH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)Br)SC)Cl

Origin of Product

United States

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